Cas no 100446-36-4 (2-(E)-2-nitroethenylpyridine)

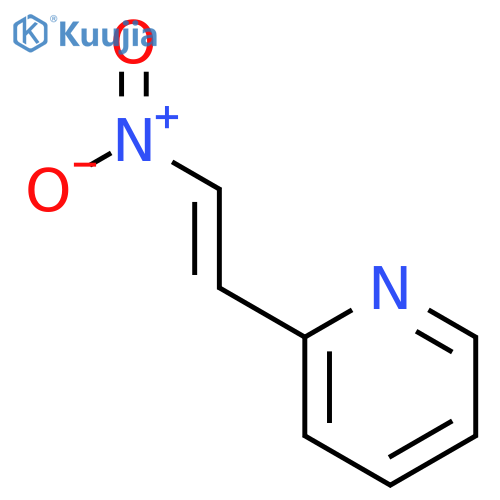

2-(E)-2-nitroethenylpyridine structure

商品名:2-(E)-2-nitroethenylpyridine

CAS番号:100446-36-4

MF:C7H6N2O2

メガワット:150.134741306305

MDL:MFCD11878106

CID:124098

PubChem ID:12164729

2-(E)-2-nitroethenylpyridine 化学的及び物理的性質

名前と識別子

-

- Pyridine,2-[(1E)-2-nitroethenyl]-

- Pyridine,2-[(1E)-2-nitroethenyl]-(9CI)

- 2-(E)-2-nitroethenylpyridine

- 2-(2-Nitrovinyl)pyridine

- (E)-2-(2-Nitrovinyl)pyridine

- NENONAVUOMQKMC-GQCTYLIASA-N

- AKOS010878769

- SCHEMBL459461

- 14255-17-5

- 2-[(1E)-2-Nitroethenyl]pyridine

- CS-0287144

- AKOS017433628

- EN300-313831

- DTXSID801304467

- 100446-36-4

- 2-[(E)-2-NITROETHENYL]PYRIDINE

- 2-((e)-2-nitrovinyl)pyridine

-

- MDL: MFCD11878106

- インチ: InChI=1S/C7H6N2O2/c10-9(11)6-4-7-3-1-2-5-8-7/h1-6H/b6-4+

- InChIKey: NENONAVUOMQKMC-GQCTYLIASA-N

- ほほえんだ: O=[N+](/C=C/C1=CC=CC=N1)[O-]

計算された属性

- せいみつぶんしりょう: 150.04298

- どういたいしつりょう: 150.042927438g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- PSA: 56.03

2-(E)-2-nitroethenylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-313831-1.0g |

2-[(E)-2-nitroethenyl]pyridine |

100446-36-4 | 95.0% | 1.0g |

$414.0 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357814-100mg |

(E)-2-(2-Nitrovinyl)pyridine |

100446-36-4 | 98% | 100mg |

¥7862 | 2023-04-17 | |

| Enamine | EN300-313831-0.5g |

2-[(E)-2-nitroethenyl]pyridine |

100446-36-4 | 95.0% | 0.5g |

$397.0 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357814-50mg |

(E)-2-(2-Nitrovinyl)pyridine |

100446-36-4 | 98% | 50mg |

¥7516 | 2023-04-17 | |

| Enamine | EN300-313831-0.25g |

2-[(E)-2-nitroethenyl]pyridine |

100446-36-4 | 95.0% | 0.25g |

$381.0 | 2025-03-19 | |

| Enamine | EN300-313831-0.1g |

2-[(E)-2-nitroethenyl]pyridine |

100446-36-4 | 95.0% | 0.1g |

$364.0 | 2025-03-19 | |

| Enamine | EN300-313831-10g |

2-[(E)-2-nitroethenyl]pyridine |

100446-36-4 | 10g |

$1778.0 | 2023-09-05 | ||

| Enamine | EN300-313831-5g |

2-[(E)-2-nitroethenyl]pyridine |

100446-36-4 | 5g |

$1199.0 | 2023-09-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357814-250mg |

(E)-2-(2-Nitrovinyl)pyridine |

100446-36-4 | 98% | 250mg |

¥10281 | 2023-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357814-500mg |

(E)-2-(2-Nitrovinyl)pyridine |

100446-36-4 | 98% | 500mg |

¥9284 | 2023-04-17 |

2-(E)-2-nitroethenylpyridine 関連文献

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

100446-36-4 (2-(E)-2-nitroethenylpyridine) 関連製品

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

推奨される供給者

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量